Beyond staining, Brilliant Blue FCF has interesting applications in medical devices:
Brilliant Blue FCF, also known as Blue 1 or FD&C Blue No. 1, is a synthetic organic compound widely utilized as a blue colorant in various products, including processed foods, medications, dietary supplements, and cosmetics. It belongs to the triarylmethane dye class and is recognized by the E number E133 and color index 42090. This compound appears as a blue powder, is soluble in water and glycerol, and exhibits maximum absorption at approximately 628 nanometers . Brilliant Blue FCF is one of the oldest color additives approved by the Food and Drug Administration and is generally regarded as nontoxic and safe for consumption.
The chemical formula for Brilliant Blue FCF is C₃₇H₃₄N₂Na₂O₉S₃. It is typically found in its disodium salt form, although other salt forms such as diammonium, calcium, and potassium salts are also permitted for use . The dye can be combined with other colorants like tartrazine (E102) to create various shades of green.
Brilliant Blue FCF does not have a known mechanism of action in biological systems. Its primary function is as a colorant, and it likely interacts with surrounding molecules through weak interactions like van der Waals forces or hydrogen bonding.
Brilliant Blue FCF is generally considered safe for its intended uses []. However, some potential hazards exist:
The synthesis of Brilliant Blue FCF involves the condensation of 2-formylbenzenesulfonic acid with an appropriate aniline followed by oxidation. This process results in the formation of the dye's characteristic structure . The production method highlights its synthetic nature compared to natural dyes.
Brilliant Blue FCF finds extensive applications across various industries:
Additionally, it serves as a water tracer agent due to its ability to retain color over time and low toxicity .
Studies have explored the interactions of Brilliant Blue FCF with biological systems. For instance, it has been found to reduce cytotoxicity associated with amyloid-beta oligomers . Furthermore, its impact on platelet aggregation suggests potential therapeutic applications in managing bleeding disorders or enhancing surgical precision through visual indicators on medical devices .
Brilliant Blue FCF shares similarities with other synthetic dyes but maintains distinct characteristics that set it apart. Here are some comparable compounds:
Compound Name | Chemical Structure | Key Characteristics |
---|---|---|
Indigo Carmine | Disodium;2-(3-hydroxy-5-sulfonato-1H-indol-2-yl)-3-oxoindole-5-sulfonate | Darker blue color; derived from plant-based indigo |
C.I. Acid Green 3 | C.I. Acid Green 3 (CAS#4680-78-8) | Greenish hue; used in textiles and food |
C.I. Acid Green 9 | C.I. Acid Green 9 (CAS#4857-81-2) | Similar applications; differs in sulfonic acid group |
Tartrazine | C.I. Food Yellow 4 | Yellow dye; often combined with Brilliant Blue FCF for green shades |
Brilliant Blue FCF's unique properties include its vivid blue hue, stability under various conditions, and low toxicity compared to many natural alternatives, which often suffer from instability or toxicity issues .
The synthesis of Brilliant Blue FCF involves a multi-step process optimized for industrial scalability. Key steps include:
Condensation Reaction:
2-formylbenzenesulfonic acid is reacted with a mixture of 3-[(N-ethyl-N-phenylamino)methyl]benzenesulfonic acid (EBASA) and its 2- and 4-isomers. This forms a leuco base precursor.
Oxidation:
The leuco base is oxidized using chromium or manganese compounds to form the final dye.
Purification:
The crude product is isolated as the disodium salt through filtration, centrifugation, and recrystallization.
Reaction Step | Key Components | Conditions | Outcome |
---|---|---|---|
Condensation | 2-formylbenzenesulfonic acid, EBASA | pH 7–9, 80–100°C | Leuco base precursor |
Oxidation | CrO₃ or MnO₂ | Acidic medium, 60–80°C | Chromophore formation |
Salt Formation | Sodium sulfate, sodium chloride | Aqueous solution, pH 4–5 | Disodium salt crystallization |
Mechanistic Insights:
The oxidation step introduces conjugated double bonds in the triarylmethane structure, enabling absorption of red light (628 nm). The sulfonic acid groups enhance water solubility and stability.
Brilliant Blue FCF’s structure features a triphenylmethane backbone with sulfonic acid substituents, critical for its color and stability.
Structural Feature | Functional Role | Source |
---|---|---|
Methine bridge (C=N) | Chromophore for light absorption | |
Sulfonic acid groups | Water solubility, ionic charge | |
Ethyl/phenyl substituents | Steric hindrance, stability |
Spectroscopic Application: UV-Vis spectroscopy is used to quantify Brilliant Blue FCF in food samples, with detection limits as low as 0.34 µg/L.
Brilliant Blue FCF is synthesized as a disodium salt but exists in multiple ionic forms, each with distinct properties.
Salt Type | CAS Number | Cation | Solubility | Applications |
---|---|---|---|---|
Disodium salt | 3844-45-9 | Na⁺ | High (water) | Food, cosmetics, pharmaceuticals |
Diammonium salt | 2650-18-2 | NH₄⁺ | Moderate | Industrial dyes |
Calcium salt | N/A | Ca²⁺ | Low | Lake pigments for coatings |
Aluminum lake | N/A | Al³⁺ | Insoluble | Textile and plastic colorants |
Crystallographic Behavior:
Thermal Stability: Decomposes at 283°C, retaining structural integrity under standard storage conditions.
Brilliant Blue FCF exhibits distinctive solubility patterns that reflect its ionic nature and molecular structure. The compound demonstrates excellent solubility in polar solvents, with water being the primary solvent of choice for most applications [1] [2] [3] [4] [5] [6]. Quantitative solubility data indicates that Brilliant Blue FCF achieves concentrations of at least 48 milligrams per milliliter in water, with some sources reporting concentrations up to 25 milligrams per milliliter under specific conditions [7] [8]. The complete dissolution in water is attributed to the presence of sulfonate functional groups and the disodium salt form, which create strong ionic interactions with polar water molecules [9] [10].
The compound also shows notable solubility in glycerol, another polar solvent, making it compatible with various cosmetic and pharmaceutical formulations [1] [4]. This solubility characteristic is particularly valuable in applications requiring viscous, polar media. Ethanol presents variable solubility properties, with sources indicating both slight solubility and moderate solubility depending on concentration and conditions [5] [6]. The European Union specifications classify Brilliant Blue FCF as "slightly soluble in ethanol," while other commercial sources report broader solubility ranges [6].
Interestingly, Brilliant Blue FCF demonstrates some solubility in ether, which is somewhat unexpected given its polar nature [5]. This behavior may be attributed to specific interactions between the aromatic components of the molecule and ether molecules, though detailed mechanistic studies are limited. In contrast, the compound shows minimal to no solubility in nonpolar solvents, as expected from its ionic character and multiple sulfonate groups [9] [10].
Solvent | Solubility | Concentration (mg/mL) | Notes |
---|---|---|---|
Water | Highly soluble | ≥48 (GlpBio), 25 (MCE) [7] [8] | Complete dissolution, pH dependent |
Glycerol | Soluble | Not specified [1] [4] | Compatible due to polar nature |
Ethanol | Slightly soluble to soluble | Not specified [5] [6] | Variable solubility reported |
Ether | Soluble | Not specified [5] | Compatible with polar characteristics |
Nonpolar solvents | Insoluble | Not applicable [9] [10] | Expected insolubility due to ionic nature |
The ultraviolet-visible absorption spectrum of Brilliant Blue FCF reveals characteristic absorption patterns that define its chromophoric properties. The compound exhibits three distinct absorption peaks in aqueous solution: a primary maximum at 628-632 nanometers and two secondary peaks at 309 and 405 nanometers [11] [12]. The primary absorption peak at approximately 628 nanometers is responsible for the intense blue coloration observed in solutions and represents the most significant optical characteristic of the compound [1] [13] [3] [14].
The molar extinction coefficient at the primary absorption maximum has been experimentally determined to be 80,000 liters per mole per centimeter at 625 nanometers, representing exceptionally strong light absorption [15]. Alternative studies have reported values of 4.8 × 10⁴ liters per mole per centimeter at 628 nanometers, indicating some variation depending on experimental conditions and measurement techniques [11]. These high extinction coefficients are characteristic of triarylmethane dyes and reflect the extensive conjugated system present in the molecular structure.
The absorption spectrum demonstrates concentration-dependent behavior, with higher concentrations (≥4.68 × 10⁻⁵ molar) showing alterations in peak shape due to molecular aggregation effects [11]. This self-aggregation phenomenon is common in dye molecules and must be considered when preparing analytical solutions. The Beer-Lambert relationship holds linearity only at lower concentrations, with deviations observed at higher concentrations due to these aggregation effects [11].
Spectroscopic studies have confirmed that Brilliant Blue FCF absorbs yellow light in the wavelength range of 560-650 nanometers, which explains why blue light is transmitted and the compound appears blue to the human eye [14]. The complementary color relationship is fundamental to understanding the visual perception of this dye in various applications.
Wavelength (nm) | Absorption Type | Molar Extinction Coefficient (M⁻¹cm⁻¹) | Source/Application |
---|---|---|---|
309 | Secondary peak | Not reported [11] | Silver nanoparticle studies |
405 | Secondary peak | Not reported [11] | Silver nanoparticle studies |
628 | Primary maximum | 80,000 (literature) [15] | Open Colorimeter study |
630 | Primary maximum | Not specified [3] | Carl Roth specification |
632 | Primary maximum | 4.8 × 10⁴ [11] | Photo-oxidative study |
The thermal stability and degradation behavior of Brilliant Blue FCF has been characterized through multiple analytical approaches. The compound exhibits thermal stability up to approximately 230 degrees Celsius under standard atmospheric conditions [20]. Beyond this temperature, progressive degradation occurs, with the reported melting point of 283 degrees Celsius accompanied by simultaneous decomposition [13] [3] [21].
Thermogravimetric analysis studies indicate that the thermal degradation of Brilliant Blue FCF occurs through multiple pathways depending on environmental conditions. Under oxidative conditions with elevated temperatures, the degradation follows complex kinetic patterns that are highly dependent on heating rate, atmospheric composition, and sample morphology [22] [23]. The poor thermal stability noted in literature makes liquid chromatography-mass spectrometry the preferred analytical method for degradation studies rather than gas chromatography techniques [24] [22].
Kinetic analysis of thermal degradation reveals that the process follows pseudo-first-order kinetics under controlled conditions. Oxidative degradation studies using potassium persulfate under natural sunlight irradiation demonstrate that the degradation pathway progresses through intermediate species that retain dark blue coloration before ultimately yielding colorless products [24] [22]. The formation of these intermediates suggests a stepwise degradation mechanism involving the sequential breakdown of chromophoric and auxochrome groups.
Temperature-dependent stability studies for cosmetic applications indicate that Brilliant Blue FCF remains stable under acidic conditions (pH 3-5) up to 230 degrees Celsius but shows degradation at pH 6 and above [20]. This pH-temperature relationship is critical for formulation stability in various commercial applications. The compound demonstrates enhanced stability under light and acidic conditions compared to neutral or alkaline environments [25] [20].
Advanced oxidation processes, including Fenton and photo-Fenton reactions, provide insights into the degradation kinetics under oxidative stress conditions. These studies reveal that complete decolorization can be achieved with rate constants ranging from 0.052 to 0.253 per minute, depending on the specific oxidative system employed [26] [27]. The degradation efficiency and kinetic parameters are strongly influenced by the concentration of oxidizing agents, pH, and the presence of catalytic species [27] [23].
Temperature Range (°C) | Stability/Behavior | Notes |
---|---|---|
Room temperature - 80 | Stable under normal conditions [28] | Suitable for most applications |
80 - 230 | Stable for cosmetic applications [20] | Indonesian stability study |
230 - 283 | Thermal stability limit [20] | Upper thermal limit |
283+ | Decomposition temperature [13] [3] [21] | Melting point with decomposition |
Variable (kinetic dependent) | Degradation kinetics [22] [23] | Depends on heating rate, atmosphere |